1-Bromo-3,5-dichloro-4-propoxybenzene

Lipophilicity LogP Alkoxy chain SAR

Researchers sourcing 5-bromo-1,3-dichloro-2-alkoxybenzene building blocks often encounter vendor misassignment of the butoxy homolog (CAS 1242070-95-6) under this CAS, risking receipt of incorrect material. Specify 1-Bromo-3,5-dichloro-4-propoxybenzene and verify identity via InChI Key OVWDRIKGYAISCB-UHFFFAOYSA-N to avoid this pitfall. • LogP 4.93 - provides 6- to 15-fold higher partition coefficient than methoxy or ethoxy analogs, improving organic-phase retention during Suzuki coupling workup. • Core scaffold of dihalopropene insecticides (US 6,787,665) - aligns with patent synthetic routes, minimizing re-optimization. • Available with purity ≥95% from multiple global suppliers; suitable for Pd-catalyzed cross-coupling, lithium-halogen exchange, and Buchwald-Hartwig amination.

Molecular Formula C9H9BrCl2O
Molecular Weight 283.97 g/mol
CAS No. 1242070-93-4
Cat. No. B1377603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dichloro-4-propoxybenzene
CAS1242070-93-4
Molecular FormulaC9H9BrCl2O
Molecular Weight283.97 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1Cl)Br)Cl
InChIInChI=1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
InChIKeyOVWDRIKGYAISCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-dichloro-4-propoxybenzene – Overview


1-Bromo-3,5-dichloro-4-propoxybenzene (CAS 1242070-93-4, IUPAC: 5-bromo-1,3-dichloro-2-propoxybenzene) is a trihalogenated alkoxybenzene with molecular formula C₉H₉BrCl₂O and molecular weight 283.98 g/mol . It belongs to a homologous series of 5-bromo-1,3-dichloro-2-alkoxybenzenes in which the alkoxy chain length (R = methyl, ethyl, propyl, isopropyl, butyl) governs lipophilicity, steric profile, and reactivity . The compound is classified as a halogenated organic building block and is primarily employed as a synthetic intermediate in medicinal chemistry, agrochemical research, and materials science, most notably as a precursor for Suzuki–Miyaura cross-coupling and for generating 3,5-dichloro-4-propoxyphenyl derivatives [1].

1-Bromo-3,5-dichloro-4-propoxybenzene: Why Analogs Fall Short


Alkoxy chain length and topology on the 5-bromo-1,3-dichloro-2-alkoxybenzene scaffold directly modulate three properties critical to both synthetic performance and biological target engagement: lipophilicity (LogP), steric encumbrance at the para-alkoxy position, and solubility in organic reaction media [1]. The n-propoxy substituent delivers a LogP of 4.93, which is 0.78 log units higher than the ethoxy analog (LogP 4.15) and 1.17 log units above the methoxy analog (LogP 3.76), translating to approximately a 6-fold and 15-fold increase in partition coefficient, respectively [2]. These differences cannot be replicated by simply adjusting solvent volume or reaction stoichiometry; they represent intrinsic physicochemical divergence that affects membrane permeability in cell-based assays, extraction efficiency during workup, and chromatographic retention time [1]. Furthermore, the propoxy derivative is frequently misassigned the molecular formula C₁₀H₁₁BrCl₂O by vendors who conflate it with the butoxy homolog (CAS 1242070-95-6), creating a tangible risk of receiving the incorrect compound if identity verification by InChI Key (OVWDRIKGYAISCB-UHFFFAOYSA-N) is not performed .

1-Bromo-3,5-dichloro-4-propoxybenzene: Differentiation Evidence


LogP Differentiation: Propoxy vs. Shorter-Chain Analogs

The computed LogP of 1-bromo-3,5-dichloro-4-propoxybenzene is 4.93, compared to 4.15 for the ethoxy analog and 3.76 for the methoxy analog [1]. The ΔLogP of +0.78 (propoxy vs. ethoxy) corresponds to a ~6-fold higher octanol/water partition coefficient, while ΔLogP of +1.17 (propoxy vs. methoxy) yields a ~15-fold difference. This positions the propoxy compound in a lipophilicity range preferred for blood–brain barrier penetration (LogP ~3–5) and for partitioning into lipophilic enzyme binding pockets, whereas the methoxy analog falls below the typical CNS drug-like window [2].

Lipophilicity LogP Alkoxy chain SAR Physicochemical profiling

Chain Length and Physical Property Trends

The molecular weight of the n-propoxy derivative is 283.98 Da, versus 269.95 Da for the ethoxy and 255.92 Da for the methoxy analog . This incremental mass increase, combined with the lipophilicity gradient, predicts a corresponding increase in boiling point and decrease in aqueous solubility across the series. For the methoxy analog, experimental data confirm a melting point of 68–69 °C, boiling point of 250–255 °C (765 torr), and aqueous solubility of 0.036 g/L . The ethoxy and propoxy derivatives, lacking published experimental values, are expected to exhibit progressively higher boiling points and lower aqueous solubility consistent with their higher molecular weight and LogP [1].

Molecular weight Alkoxy homolog series Physical properties Solubility

CAS Registry Confusion with Butoxy Homolog

Multiple chemical supplier databases list CAS 1242070-93-4 under the name '5-Bromo-2-butoxy-1,3-dichlorobenzene' with molecular formula C₁₀H₁₁BrCl₂O (MW 298.00), which is structurally distinct from the authentic 1-bromo-3,5-dichloro-4-propoxybenzene (C₉H₉BrCl₂O, MW 283.98) . The SMILES string CCCOc1c(Cl)cc(Br)cc1Cl confirms a three-carbon propoxy chain, not a four-carbon butoxy chain . The InChI Key OVWDRIKGYAISCB-UHFFFAOYSA-N unambiguously identifies the C9 propoxy structure . Users who order based solely on CAS number may receive the butoxy homolog (CAS 1242070-95-6, MW 298.00) if the supplier's inventory system carries the erroneous cross-reference, introducing a 14 Da mass discrepancy and altered LogP (~5.5 estimated for butoxy) that will deviate from expected analytical and biological results.

CAS verification Identity QC Butoxy misassignment Procurement risk

Price and Purity Benchmarking Against Analogs

The 1-bromo-3,5-dichloro-4-propoxybenzene is commercially available at ≥95% purity from multiple suppliers. Representative pricing per gram for the 1g scale: Fujifilm Wako lists the compound at 115,000 JPY (approx. 700 EUR); AOB Chem (via ChemicalBook) quotes 650 RMB (approx. 80 EUR) . The methoxy analog (CAS 19240-91-6) is priced at 80 EUR/g (CymitQuimica), and the isopropoxy analog (CAS 1133116-33-2) at 1,672 RMB/g (~210 EUR) from Fluorochem via cnreagent . Thus, the n-propoxy derivative can be sourced at cost parity with the methoxy analog (~80 EUR/g) when selecting the appropriate vendor, but up to ~9× higher from premium Japanese suppliers, requiring procurement teams to balance cost against required purity documentation (COA, NMR, HPLC) and delivery lead time.

Procurement cost Purity specification Vendor comparison Building block economics

Patent-Documented Insecticide Intermediate

US Patent 6,787,665 explicitly describes 3,5-dichloro-4-(3-bromopropoxy)-1-substituted-benzene compounds as essential intermediates for manufacturing dihalopropene insecticides with insecticidal and acaricidal activity [1]. The 1-bromo substituent on the target compound serves as a synthetic handle for further functionalization—e.g., Suzuki coupling to install biaryl pharmacophores or conversion to the corresponding boronic acid (CAS 1218790-61-4) for use as a coupling partner . While the methoxy and ethoxy analogs can also serve as coupling substrates, the propoxy chain provides a balance of lipophilicity and steric bulk that is specifically tuned for agrochemical lead structures where target-site penetration through insect cuticle is sensitive to LogP and molecular volume [2].

Agrochemical intermediate Insecticide Patent evidence 3,5-dichloro-4-alkoxy scaffold

1-Bromo-3,5-dichloro-4-propoxybenzene: Optimal Application Scenarios


Suzuki Coupling for Biaryl Synthesis

The aryl bromide functionality enables palladium-catalyzed Suzuki–Miyaura coupling with aryl or heteroaryl boronic acids to generate biaryl intermediates for medicinal chemistry programs. The propoxy group's LogP of 4.93 provides a 6- to 15-fold higher partition coefficient than ethoxy or methoxy analogs , which increases product retention in organic layers during extractive workup and may improve yields for lipophilic coupling partners. The compound's boronic acid congener (CAS 1218790-61-4) is commercially available, allowing bidirectional coupling strategies .

Dihalopropene Insecticide Intermediate

As documented in US Patent 6,787,665, the 3,5-dichloro-4-propoxy substitution pattern is a core scaffold for dihalopropene insecticides/acaricides [1]. The propoxy chain length offers a LogP window (4.93) suited for insect cuticle penetration while maintaining sufficient aqueous solubility for formulation. Research teams developing this class of insecticides should specify the propoxy derivative to align with the established patent synthetic route, minimizing the need for route re-optimization that would be required if a methoxy or ethoxy surrogate were used.

Physicochemical Probe for LogP-Dependent Assays

The 1.17 LogP unit difference between the propoxy and methoxy analogs [2] makes the propoxy compound a useful tool for assessing the impact of lipophilicity on target binding, membrane permeability, or non-specific protein binding within a congeneric series. Because the bromine and chlorine substituents remain constant, the alkoxy chain length is the sole variable affecting LogP, enabling clean structure–property relationship (SPR) studies without confounding electronic effects.

Building Block for Propoxyphenyl Libraries

The bromine atom serves as a versatile synthetic handle for lithium–halogen exchange, Grignard formation, or transition-metal-catalyzed amination (Buchwald–Hartwig), enabling the construction of diverse 3,5-dichloro-4-propoxyphenyl libraries. The propoxy group provides steric differentiation from the isopropoxy isomer (both C9H9BrCl2O), which may lead to different regiochemical outcomes in ortho-functionalization reactions due to reduced steric hindrance around the oxygen atom .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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